Phenol, 6-bromo-2,4-dimethoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a phenol ring
Vorbereitungsmethoden
The synthesis of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- typically involves several steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved can vary based on the structure of the derivative and the biological context.
Vergleich Mit ähnlichen Verbindungen
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- can be compared with other brominated phenols and methoxy-substituted phenols:
Phenol, 4-bromo-2,6-dimethyl-: This compound has a similar structure but with different positions of the bromine and methyl groups.
Phenol, 2,6-dibromo-4-methyl-: This compound contains two bromine atoms and one methyl group, differing in the number and position of substituents.
Phenol, 2-bromo-3,6-dimethoxy-: This compound has similar methoxy groups but differs in the position of the bromine atom.
The uniqueness of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
351378-72-8 |
---|---|
Molekularformel |
C9H11BrO3 |
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
6-bromo-2,4-dimethoxy-3-methylphenol |
InChI |
InChI=1S/C9H11BrO3/c1-5-7(12-2)4-6(10)8(11)9(5)13-3/h4,11H,1-3H3 |
InChI-Schlüssel |
YZQZLKPXXSEVRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1OC)Br)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.